N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide
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Overview
Description
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolo[5,4-b]pyridine core, which is a fused heterocyclic system combining thiazole and pyridine rings, and a sulfonamide group attached to a phenyl ring.
Mechanism of Action
Target of Action
The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . The compound’s sulfonamide functionality was found to be important for PI3Kα inhibitory activity . The compound’s N-heterocyclic core was directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway . This pathway is critical for many cellular functions including growth, proliferation, differentiation, motility, survival and intracellular trafficking . Inhibition of this pathway can lead to reduced cancer cell proliferation and survival .
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of this compound is the inhibition of PI3K, leading to a decrease in the proliferation and survival of cancer cells . The compound showed extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM .
Biochemical Analysis
Biochemical Properties
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cell growth, survival, proliferation, and differentiation . The compound’s sulfonamide functionality was found to be important for its PI3Kα inhibitory activity .
Cellular Effects
In cellular studies, this compound has demonstrated significant cytotoxic effects against certain cancer cell lines . For instance, it has shown potent anticancer activity against the HCC827, NCI-H1975, and A-549 cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PI3K. The compound acts as an inhibitor of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value . This inhibition disrupts the PI3K signaling pathway, which can lead to the suppression of cell growth and proliferation .
Metabolic Pathways
Thiazole derivatives are known to be involved in a wide range of metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with commercially available thiazole or thiazolidine derivatives, which undergo cyclization reactions to form the thiazolo[5,4-b]pyridine core. The sulfonamide group can be introduced through sulfonation reactions using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as nitration, reduction, cyclization, and sulfonation, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues
Uniqueness
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide is unique due to its specific structural features, such as the combination of the thiazolo[5,4-b]pyridine core with the sulfonamide group. This unique structure contributes to its potent biological activity and specificity as a PI3K inhibitor, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-2-9-22(19,20)18-12-6-3-5-11(10-12)14-17-13-7-4-8-16-15(13)21-14/h3-8,10,18H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSJGAYGOYSSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815221 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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